molecular formula C21H14BrIN2O2 B11557043 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11557043
M. Wt: 533.2 g/mol
InChI Key: SHJLGIRVMSOHDV-UHFFFAOYSA-N
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Description

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by the presence of bromine, methoxy, iodine, and benzoxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-(4-iodophenyl)-1,3-benzoxazole-5-amine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine bond, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, iodine, and benzoxazole groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness: The unique combination of bromine, methoxy, iodine, and benzoxazole groups in (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE imparts distinct chemical and biological properties. Compared to similar compounds, the presence of iodine may enhance its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H14BrIN2O2

Molecular Weight

533.2 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14BrIN2O2/c1-26-19-8-2-13(10-17(19)22)12-24-16-7-9-20-18(11-16)25-21(27-20)14-3-5-15(23)6-4-14/h2-12H,1H3

InChI Key

SHJLGIRVMSOHDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)Br

Origin of Product

United States

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